molecular formula C12H20O5 B12749284 1-Methyl-2-oxopropylidene butyrate CAS No. 71808-61-2

1-Methyl-2-oxopropylidene butyrate

Cat. No.: B12749284
CAS No.: 71808-61-2
M. Wt: 244.28 g/mol
InChI Key: INWHCCKQYAWMAO-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopropylidene butyrate is a chemical compound with the molecular formula C8H14O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxopropylidene butyrate can be achieved through the esterification of butyric acid with 3-oxobutan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the efficiency of the reaction and allow for easier separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxopropylidene butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Butanoic acid and 3-oxobutanoic acid.

    Reduction: 3-hydroxybutyl butyrate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-oxopropylidene butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxopropylidene butyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid and 3-oxobutan-2-ol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to have various biological effects, including anti-inflammatory and epigenetic regulation through inhibition of histone deacetylase .

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Another ester with a similar structure but different functional groups.

    Ethyl acetate: A common ester used in various industrial applications.

    Propyl butyrate: Similar ester with a different alkyl group.

Uniqueness

1-Methyl-2-oxopropylidene butyrate is unique due to its specific ester linkage and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity compared to other simple esters .

Properties

CAS No.

71808-61-2

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(2-butanoyloxy-3-oxobutan-2-yl) butanoate

InChI

InChI=1S/C12H20O5/c1-5-7-10(14)16-12(4,9(3)13)17-11(15)8-6-2/h5-8H2,1-4H3

InChI Key

INWHCCKQYAWMAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)(C(=O)C)OC(=O)CCC

Origin of Product

United States

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